N-(4-fluorophenyl)-2-[(1,4,5-triphenyl-1H-imidazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-(4-fluorophenyl)-2-[(1,4,5-triphenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[(1,4,5-triphenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Imidazole Core: The imidazole core can be synthesized through a multi-step reaction involving the condensation of benzil with ammonium acetate and an aldehyde.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the imidazole derivative with a thiol compound under basic conditions.
Acylation: The final step involves the acylation of the sulfanyl-imidazole derivative with 4-fluorobenzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[(1,4,5-triphenyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[(1,4,5-triphenyl-1H-imidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[(1,4,5-triphenyl-1H-imidazol-2-yl)sulfanyl]acetamide
- N-(4-bromophenyl)-2-[(1,4,5-triphenyl-1H-imidazol-2-yl)sulfanyl]acetamide
- N-(4-methylphenyl)-2-[(1,4,5-triphenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Uniqueness
N-(4-fluorophenyl)-2-[(1,4,5-triphenyl-1H-imidazol-2-yl)sulfanyl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets.
Properties
Molecular Formula |
C29H22FN3OS |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-(1,4,5-triphenylimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C29H22FN3OS/c30-23-16-18-24(19-17-23)31-26(34)20-35-29-32-27(21-10-4-1-5-11-21)28(22-12-6-2-7-13-22)33(29)25-14-8-3-9-15-25/h1-19H,20H2,(H,31,34) |
InChI Key |
AQMJMGABPDXOKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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